molecular formula C9H7NOS B13679108 1-(Benzo[d]isothiazol-4-yl)ethanone

1-(Benzo[d]isothiazol-4-yl)ethanone

Cat. No.: B13679108
M. Wt: 177.22 g/mol
InChI Key: ZVIWMHQBQJSNOT-UHFFFAOYSA-N
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Description

1-(Benzo[d]isothiazol-4-yl)ethanone is a chemical compound with the molecular formula C₉H₇NOS and a molecular weight of 177.22 g/mol . It belongs to the class of isothiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure.

Preparation Methods

The synthesis of 1-(Benzo[d]isothiazol-4-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of benzo[d]isothiazole with acetic anhydride under acidic conditions. The reaction typically proceeds as follows:

    Starting Materials: Benzo[d]isothiazole and acetic anhydride.

    Reaction Conditions: The reaction is carried out in the presence of a strong acid catalyst, such as sulfuric acid, at elevated temperatures.

    Procedure: The benzo[d]isothiazole is dissolved in acetic anhydride, and the mixture is heated to reflux. Sulfuric acid is added dropwise to catalyze the reaction.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems to enhance yield and purity .

Chemical Reactions Analysis

1-(Benzo[d]isothiazol-4-yl)ethanone undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields sulfoxides or sulfones, while reduction with sodium borohydride produces alcohols .

Scientific Research Applications

1-(Benzo[d]isothiazol-4-yl)ethanone has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

1-(Benzo[d]isothiazol-4-yl)ethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethanone group, which imparts unique chemical reactivity and biological activity compared to its analogs .

Conclusion

This compound is a versatile compound with significant applications in medicinal chemistry, materials science, and industrial chemistry. Its unique chemical structure and reactivity make it a valuable building block for the synthesis of various complex molecules and materials. Ongoing research continues to explore its potential in new and innovative applications.

Properties

Molecular Formula

C9H7NOS

Molecular Weight

177.22 g/mol

IUPAC Name

1-(1,2-benzothiazol-4-yl)ethanone

InChI

InChI=1S/C9H7NOS/c1-6(11)7-3-2-4-9-8(7)5-10-12-9/h2-5H,1H3

InChI Key

ZVIWMHQBQJSNOT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C2C=NSC2=CC=C1

Origin of Product

United States

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